molecular formula C18H16N2O3S B6539409 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]furan-2-carboxamide CAS No. 1060355-65-8

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]furan-2-carboxamide

Cat. No.: B6539409
CAS No.: 1060355-65-8
M. Wt: 340.4 g/mol
InChI Key: KLGUGOXQTIYRHV-UHFFFAOYSA-N
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Description

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core linked to a substituted phenyl group. The phenyl moiety is functionalized with a carbamoylmethyl chain bearing a thiophen-2-ylmethyl substituent. This structure combines aromatic heterocycles (furan and thiophene) with amide linkages, which are common in pharmacologically active molecules. The compound’s synthesis likely involves coupling reactions between furan-2-carboxylic acid derivatives and aminophenyl intermediates, as suggested by analogous methodologies in and .

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-17(19-12-15-3-2-10-24-15)11-13-5-7-14(8-6-13)20-18(22)16-4-1-9-23-16/h1-10H,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGUGOXQTIYRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Attachment of the Carbamoyl Group: The thiophene derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Formation of the Phenyl Derivative: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Coupling with Furan-2-carboxylic Acid: Finally, the phenyl derivative is coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

Mechanism of Action

The exact mechanism of action of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The thiophene and furan rings could facilitate binding to hydrophobic pockets, while the carbamoyl group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related analogs based on heterocyclic substitution patterns, substituent effects, and functional group variations. Below is a detailed analysis supported by evidence:

Heterocycle Substitution: Furan vs. Thiophene

  • 2-Thiophenefentanyl () : This analog replaces the furan oxygen with sulfur, forming a thiophene ring. Such substitution alters electronic properties (e.g., increased lipophilicity due to sulfur’s polarizability) and may enhance binding affinity in opioid receptors, as seen in fentanyl derivatives .
  • N-{4-[(4-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide (): Features a thiophene-2-carboxamide group linked to a sulfamoylphenyl substituent.

Substituent Effects on the Phenyl Group

  • N-(4-((4-Benzhydryl Piperazin-1-yl) Methyl Carbamoyl) Phenyl) Furan-2-Carboxamide () : Contains a piperazine-benzhydryl group instead of the thiophen-2-ylmethyl chain. This bulky substituent may enhance corrosion inhibition properties by increasing molecular adsorption on metal surfaces .
  • 5-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide () : Incorporates a benzodioxol-ether moiety, which could improve metabolic stability compared to the target compound’s thiophene group .

Functional Group Variations

  • N-((4-hydroxyphenyl)carbamothioyl)furan-2-carboxamide (): Replaces the carbamoylmethyl-thiophene group with a thiourea-linked hydroxyphenyl group.
  • Methyl [3-(phenylcarbamoyl)furan-2-yl]acetate () : Lacks the phenylcarbamoylmethyl chain but includes an ester group, which may render it more hydrolytically labile than the target compound’s amide linkages .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Notable Properties/Applications Evidence ID
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]furan-2-carboxamide Furan-2-carboxamide Thiophen-2-ylmethyl-carbamoylmethylphenyl Synthetic intermediate; potential bioactivity N/A
2-Thiophenefentanyl Thiophene-2-carboxamide Phenethylpiperidine Opioid receptor agonist
N-(4-((4-Benzhydryl Piperazin-1-yl) Methyl Carbamoyl) Phenyl) Furan-2-Carboxamide Furan-2-carboxamide Benzhydryl-piperazine Corrosion inhibitor in acidic media
N-((4-hydroxyphenyl)carbamothioyl)furan-2-carboxamide Furan-2-carboxamide Thiourea-hydroxyphenyl Antioxidant activity
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide Thiophene-2-carboxamide Sulfamoylphenyl Unknown; structural analog

Key Research Findings

  • Heterocyclic Impact : Sulfur-containing analogs (e.g., thiophene derivatives) generally exhibit higher lipophilicity than furan-based compounds, impacting membrane permeability and bioavailability .
  • Substituent Flexibility : Bulky groups (e.g., benzhydryl-piperazine in ) enhance surface adsorption properties, while polar groups (e.g., sulfamoyl in ) improve solubility .
  • Functional Group Stability : Amide bonds in the target compound likely offer greater hydrolytic stability compared to ester-containing analogs () .

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